molecular formula C12H8BrN3S B12536173 3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-85-2

3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine

Katalognummer: B12536173
CAS-Nummer: 832696-85-2
Molekulargewicht: 306.18 g/mol
InChI-Schlüssel: DOEBGLQNIOLPGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a bromine atom, a pyridine ring, and a thieno[3,2-c]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromothieno[3,2-c]pyridin-4-amine with pyridine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-c]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine is unique due to the presence of the bromine atom and the specific arrangement of the pyridine and thieno rings.

Eigenschaften

CAS-Nummer

832696-85-2

Molekularformel

C12H8BrN3S

Molekulargewicht

306.18 g/mol

IUPAC-Name

3-bromo-7-pyridin-4-ylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C12H8BrN3S/c13-9-6-17-11-8(5-16-12(14)10(9)11)7-1-3-15-4-2-7/h1-6H,(H2,14,16)

InChI-Schlüssel

DOEBGLQNIOLPGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=CN=C(C3=C2SC=C3Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.